(3-Chloro-4-nitrophenyl)methanamine
Overview
Description
(3-Chloro-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7ClN2O2 It is characterized by a benzene ring substituted with a chlorine atom at the third position, a nitro group at the fourth position, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-nitrophenyl)methanamine typically involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by the conversion of the methyl group to a methanamine group. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent conversion to methanamine can be achieved through a series of steps including oxidation, reduction, and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group transformations using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3-Chloro-4-aminophenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-4-nitrobenzaldehyde or 3-Chloro-4-nitrobenzoic acid.
Scientific Research Applications
(3-Chloro-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanamine: Similar structure but lacks the chlorine substituent.
(3-Chloro-4-methylphenyl)methanamine: Similar structure but has a methyl group instead of a nitro group.
(3-Chloro-4-aminophenyl)methanamine: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(3-Chloro-4-nitrophenyl)methanamine is unique due to the presence of both chlorine and nitro substituents on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions in various research and industrial contexts.
Properties
IUPAC Name |
(3-chloro-4-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJUIKHUOVDBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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